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Compound of Interest

Compound Name: Fmoc-N-Me-Homocys(Trt)-OH

Cat. No.: B15128934 Get Quote

CAS Number: 526210-71-9

A Comprehensive Overview for Researchers and
Drug Development Professionals
This technical guide provides a detailed examination of Fmoc-N-Me-Homocys(Trt)-OH, a key

building block in modern peptide chemistry. Tailored for researchers, scientists, and

professionals in drug development, this document synthesizes critical data, experimental

procedures, and the strategic importance of this compound in the synthesis of modified

peptides, particularly in the development of somatostatin analogs.

Core Compound Data
Fmoc-N-Me-Homocys(Trt)-OH is a protected amino acid derivative meticulously designed for

use in solid-phase peptide synthesis (SPPS). The strategic placement of protecting groups—

Fmoc on the alpha-amino group, Trityl on the side-chain thiol, and a methyl group on the alpha-

amino nitrogen—affords precise control during peptide elongation.
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Property Value

CAS Number 526210-71-9

Molecular Formula C₃₉H₃₅NO₄S

Molecular Weight 613.77 g/mol

Appearance White to off-white powder

Purity Typically ≥95%

Solubility Soluble in DMF and DCM

Storage Temperature -20°C

Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) using
Fmoc-N-Me-Homocys(Trt)-OH
The incorporation of N-methylated amino acids like Fmoc-N-Me-Homocys(Trt)-OH into a

peptide sequence requires optimized coupling conditions due to the increased steric hindrance

of the N-methyl group.

1. Resin Preparation:

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for

C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.

Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20%

piperidine in DMF for 20 minutes.

Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

2. Coupling of Fmoc-N-Me-Homocys(Trt)-OH:

Dissolve Fmoc-N-Me-Homocys(Trt)-OH (3-5 equivalents relative to resin loading) and a

coupling agent such as HATU (3-5 equivalents) in DMF.
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Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to

the amino acid solution.

Pre-activate the mixture for 5-10 minutes.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are generally

required for N-methylated residues.

Monitor the coupling efficiency using a qualitative test such as the Kaiser test (note: the

Kaiser test will be negative for the secondary amine of the N-methylated residue). A chloranil

test can be used as an alternative.

After completion, wash the resin extensively with DMF and DCM.

3. Deprotection and Cleavage:

For the subsequent amino acid, remove the Fmoc group from the newly coupled Fmoc-N-
Me-Homocys(Trt)-OH using 20% piperidine in DMF.

After the full peptide sequence is assembled, wash the resin and dry it.

Cleave the peptide from the resin and remove the side-chain protecting groups (including the

Trityl group) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA),

triisopropylsilane (TIS), and water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the

crude peptide.

Workflow for SPPS Incorporation
SPPS cycle for incorporating Fmoc-N-Me-Homocys(Trt)-OH.

Role in Somatostatin Analogs and Signaling
Fmoc-N-Me-Homocys(Trt)-OH is particularly valuable in the synthesis of somatostatin

analogs. Somatostatin is a regulatory peptide hormone that inhibits the secretion of various

other hormones by binding to a family of five G-protein coupled receptors (SSTR1-5).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15128934?utm_src=pdf-body
https://www.benchchem.com/product/b15128934?utm_src=pdf-body
https://www.benchchem.com/product/b15128934?utm_src=pdf-body
https://www.benchchem.com/product/b15128934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The incorporation of N-methylated amino acids, such as N-Me-Homocysteine, can significantly

impact the resulting peptide's properties:

Conformational Rigidity: N-methylation restricts the peptide backbone's flexibility, which can

pre-organize the analog into a bioactive conformation, leading to enhanced receptor affinity

and selectivity.

Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases,

thereby increasing the peptide's in vivo half-life.

The homocysteine side chain, with its additional methylene group compared to cysteine,

provides a different spacing for disulfide bridge formation in cyclic analogs, which can fine-tune

the conformational constraints and receptor binding profile.

Somatostatin Signaling Pathway
The binding of a somatostatin analog to its receptor (primarily SSTR2 and SSTR5 for many

therapeutic effects) triggers a cascade of intracellular events.
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Simplified somatostatin receptor signaling pathway.

By modifying the structure of somatostatin analogs with Fmoc-N-Me-Homocys(Trt)-OH,

researchers can develop peptides with improved therapeutic profiles, such as enhanced tumor
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targeting and longer duration of action for the treatment of neuroendocrine tumors and other

conditions.

To cite this document: BenchChem. [In-Depth Technical Guide: Fmoc-N-Me-Homocys(Trt)-
OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15128934#fmoc-n-me-homocys-trt-oh-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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